2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide is a synthetic organic compound. It features a complex structure, combining several aromatic and heterocyclic systems which can result in diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis. One common route might involve the initial formation of the pyrrole ring, followed by the introduction of the oxadiazole moiety. The synthetic strategy would likely require protection and deprotection steps to manage functional group compatibility.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized to maximize yield and purity while minimizing the use of hazardous reagents. This could involve the use of catalytic processes and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions It Undergoes: The compound is likely to undergo a variety of reactions including:
Oxidation
Reduction
Substitution
Cyclization
Common Reagents and Conditions: Reactions may involve reagents such as:
Oxidizing agents like potassium permanganate or chromium trioxide
Reducing agents such as lithium aluminium hydride
Halogenating agents for substitution reactions
Major Products Formed: Products will depend on the specific reactants and conditions, potentially leading to functionalized derivatives with altered pharmacological properties.
Scientific Research Applications
In Chemistry: In chemistry, this compound could serve as a building block for the synthesis of more complex molecules or as a reagent in organic transformations.
In Biology and Medicine: In biology and medicine, its structure suggests potential pharmacological activity, such as enzyme inhibition or receptor binding. Research might focus on its use in drug discovery, particularly in targeting specific biochemical pathways.
In Industry: In industry, the compound might be used in the development of new materials with unique electronic or optical properties due to its conjugated systems.
Mechanism of Action
Molecular Targets and Pathways Involved: The compound's mechanism of action would depend on its interaction with biological targets. For example, if it functions as an enzyme inhibitor, it might bind to the active site of an enzyme, preventing substrate interaction.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to similar compounds, 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide might offer distinct advantages such as increased stability or specificity. Its structural uniqueness lies in the specific arrangement of its aromatic and heterocyclic components.
List of Similar Compounds:2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
N-(2-methylphenyl)-2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl}acetamide
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl derivatives
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Biological Activity
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This review aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Benzodioxole moiety : Known for its antioxidant properties.
- Oxadiazole ring : Often associated with antimicrobial and antitumor activities.
- Pyrrole group : Contributes to various pharmacological effects, including anti-inflammatory properties.
- Acetamide linkage : Enhances solubility and stability.
Antimicrobial Activity
Recent studies have indicated that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds structurally related to 1,2,4-oxadiazoles have been shown to inhibit the growth of various bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Research indicates that related oxadiazole derivatives show inhibitory effects on cancer cell lines. For example:
These results highlight the compound's ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest.
The proposed mechanisms through which this compound exerts its biological effects include:
- Interaction with Enzymes : The benzodioxole moiety can interact with various enzymes involved in metabolic pathways.
- Inhibition of Kinases : The oxadiazole ring may inhibit kinases involved in cell proliferation.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to our target compound exhibited potent activity against Staphylococcus aureus. The study utilized a broth microdilution method to determine MIC values across various strains, establishing a correlation between structural modifications and enhanced activity.
Case Study 2: Antitumor Potential
Another investigation focused on the antiproliferative effects of oxadiazole-containing compounds against human cancer cell lines. The results indicated that treatment with these compounds led to significant reductions in cell viability and increased apoptosis markers such as cleaved caspase-3.
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-14-5-2-3-6-16(14)23-20(27)12-26-10-4-7-17(26)22-24-21(25-30-22)15-8-9-18-19(11-15)29-13-28-18/h2-11H,12-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGVJAOOPMFBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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